1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Pyridine-3-sulfonyl)pyrrolidine-3-carboxylic acid is a chemical compound with a complex structure. It belongs to the class of pyrrolidine derivatives, which are widely explored in drug discovery due to their diverse pharmacological properties . The compound’s name suggests the presence of a pyrrolidine ring, a pyridine moiety, and a sulfonyl group.
Synthesis Analysis
- Ring Construction : Some studies describe the construction of the pyrrolidine ring from different cyclic or acyclic precursors. These synthetic routes detail the reaction conditions and yield .
- Functionalization of Preformed Pyrrolidine Rings : Alternatively, researchers have functionalized preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
- Pyrrolidine Ring : The five-membered pyrrolidine ring contributes to the compound’s stereochemistry and three-dimensional coverage .
Chemical Reactions Analysis
Studies have investigated the compound’s reactivity and its behavior under various conditions. Notably, the introduction of substituents at specific positions (e.g., fluorophenyl substituents) impacts in vitro potency and selectivity .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
1-pyridin-3-ylsulfonylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)8-3-5-12(7-8)17(15,16)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBNSDANWYAEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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